![molecular formula C13H19N5 B5509644 N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with different electrophiles, leading to a wide range of substituted products. For example, Panchal and Patel (2011) describe the preparation of triazole compounds through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate (Panchal & Patel, 2011). Such methodologies showcase the versatility of triazole chemistry in synthesizing complex molecules.

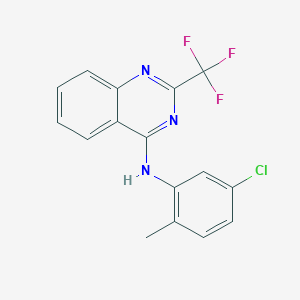

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine," often features significant intermolecular interactions that influence their crystalline arrangements. For instance, Hwang et al. (2006) conducted a study on the crystal structure of a triazole derivative, revealing extensive hydrogen bonding and π-π stacking interactions, which are crucial for understanding the material's properties (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole compounds, including "this compound," exhibit a broad range of chemical reactions, attributed to their reactive nitrogen sites. Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds in diethylamino)benzyl derivatives, highlighting the potential for releasing amines under specific conditions (Wang et al., 2016).

Physical Properties Analysis

The physical properties of triazole compounds are influenced by their molecular structures. Pan et al. (2008) synthesized a Schiff base involving a triazole ring, demonstrating how molecular geometry, such as dihedral angles and hydrogen bonding, can affect physical properties like solubility and melting points (Pan et al., 2008).

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

The 3-(diethylamino)benzyl group has been utilized for releasing primary, secondary, and tertiary amines by directly breaking the benzylic C-N bond through photochemical means. This process offers high yields in methanol for primary and secondary amines and in MeCN/water for tertiary amines, improving yields while reducing undesired dealkylation side reactions (Wang, Lu, & Devalankar, 2016).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. These activities are significant in scientific research focused on developing new antimicrobial agents (Bektaş et al., 2010).

Antiplasmodial Activities

N-acylated derivatives of furazan-3-amine have been tested for their activities against strains of Plasmodium falciparum, revealing structure-activity relationships where benzamides with specific phenyl ring substitutions show promising antiplasmodial activity. These findings are crucial for malaria research and potential therapeutic applications (Hermann et al., 2021).

Electrospray Mass Spectrometry

Derivatives of N-linked carbohydrates, including those derivatized at the reducing terminus with 4-amino-N-(2-diethylaminoethyl)benzamide, have been explored through electrospray and collision-induced dissociation fragmentation spectra. This research is foundational in analytical chemistry, particularly in the structural analysis of glycans (Harvey, 2000).

Melanoma Cytotoxicity

Benzamide derivatives, including those linked with the diethylaminoethyl group, have shown selective uptake by melanotic melanoma cells, offering pathways for targeted drug delivery in melanoma therapy. This research underscores the potential of such compounds in the development of therapeutic agents for melanoma (Wolf et al., 2004).

Eigenschaften

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYAPKPVDOCENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)